molecular formula C11H15NO B1295723 3-Tert-butylbenzamide CAS No. 40782-26-1

3-Tert-butylbenzamide

Cat. No.: B1295723
CAS No.: 40782-26-1
M. Wt: 177.24 g/mol
InChI Key: VYZIRLYFWZFTRE-UHFFFAOYSA-N
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Description

3-Tert-butylbenzamide is an organic compound with the molecular formula C11H15NO It is a derivative of benzamide, where the hydrogen atom on the amide nitrogen is replaced by a tert-butyl group

Scientific Research Applications

3-Tert-butylbenzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tert-butylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with tert-butylamine in the presence of a base such as pyridine. Another method includes the reaction of benzoic acid with tert-butylamine using a dehydrating agent like thionyl chloride. Additionally, the compound can be prepared via the Ritter reaction, where tert-butyl alcohol reacts with benzonitrile in the presence of a strong acid like sulfuric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as copper(II) triflate (Cu(OTf)2) can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Tert-butylbenzamide is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZIRLYFWZFTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961198
Record name 3-tert-Butylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40782-26-1
Record name NSC86593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-Butylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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